Linaprazan

Übersicht

Beschreibung

Linaprazan is an experimental drug primarily developed for the treatment of gastroesophageal reflux disease (GERD). Unlike traditional proton-pump inhibitors, this compound is a potassium-competitive acid blocker. This compound was initially developed by AstraZeneca but did not succeed in clinical trials. It is now being investigated by Cinclus Pharma as this compound glurate, a prodrug expected to have a longer biological half-life .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of linaprazan involves the formation of an imidazopyridine derivative. The key steps include:

Formation of the imidazopyridine core: This involves the cyclization of appropriate precursors under controlled conditions.

Substitution reactions: Introduction of functional groups such as the dimethylphenyl and hydroxyethyl groups through substitution reactions.

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Batch reactors: For controlled synthesis and reaction monitoring.

Continuous flow reactors: For efficient and scalable production.

Purification units: To ensure the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Linaprazan durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere an der Hydroxyethylgruppe.

Reduktion: Reduktionsreaktionen können den Imidazopyridin-Kern verändern.

Substitution: Verschiedene Substitutionsreaktionen können funktionelle Gruppen am this compound-Molekül einführen oder modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Derivate von this compound mit veränderten funktionellen Gruppen, die sich auf seine pharmakologischen Eigenschaften auswirken können.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Linaprazan functions by selectively inhibiting gastric acid secretion through competitive binding to potassium ions in the gastric parietal cells. This mechanism allows for rapid and sustained control of gastric acidity, making it particularly effective for conditions requiring long-term acid suppression.

- Mechanism of Action : this compound binds to the H+/K+ ATPase enzyme, leading to decreased gastric acid production.

- Pharmacokinetics : this compound exhibits a favorable pharmacokinetic profile, with a longer half-life and reduced peak plasma concentration (Cmax) compared to traditional proton pump inhibitors (PPIs) like lansoprazole. This results in fewer side effects and improved patient compliance .

Treatment of Erosive Gastroesophageal Reflux Disease (eGERD)

This compound glurate, the prodrug form of this compound, has been specifically developed for treating eGERD. Clinical trials have demonstrated its efficacy in promoting healing and symptom relief in patients with moderate to severe eGERD.

- Phase II Trials : In a recent Phase II study involving 248 patients, this compound glurate achieved a four-week healing rate of 89% in patients with moderate to severe eGERD, significantly outperforming lansoprazole, which had a healing rate of 38% .

- Safety Profile : The compound has been shown to be well tolerated, with adverse events comparable to those observed with standard PPIs. The most frequently reported adverse event was COVID-19, occurring in 4% of participants .

Pediatric Applications

There are ongoing efforts to evaluate this compound glurate for pediatric patients suffering from GERD. A Phase III clinical trial is planned to assess its safety and efficacy in this demographic, which could expand its therapeutic use significantly .

Comparative Efficacy

The efficacy of this compound glurate has been compared against traditional PPIs in various studies:

| Drug | Healing Rate (Moderate to Severe eGERD) | Healing Rate (Milder eGERD) | Adverse Events |

|---|---|---|---|

| This compound Glurate | 89% | 91% | Similar to PPIs |

| Lansoprazole | 38% | 81% | Similar to this compound Glurate |

Future Directions and Research Implications

The promising results from ongoing clinical trials suggest that this compound could represent a significant advancement in the treatment of GERD. The following areas are key for future research:

- Long-term Efficacy : Further studies are needed to assess the long-term safety and efficacy of this compound glurate compared to established treatments.

- Broader Indications : Investigating its potential use in other gastrointestinal disorders where acid control is critical.

- Mechanistic Studies : Understanding the detailed pharmacodynamics and potential interactions with other medications.

Wirkmechanismus

Linaprazan exerts its effects by blocking the potassium channel in the proton pump of gastric parietal cells. This action is ionic and reversible, unlike the covalent binding seen with proton-pump inhibitors. This results in a faster onset of action and more flexible inhibition of acid secretion .

Vergleich Mit ähnlichen Verbindungen

Vonoprazan: Another potassium-competitive acid blocker with a longer half-life and more potent acid suppression.

Tegoprazan: Similar to vonoprazan, used for treating acid-related disorders.

Fexuprazan: Under development, showing promising results in acid suppression.

Uniqueness of Linaprazan: this compound is unique due to its rapid onset of action and reversible binding mechanism. its short half-life and high clearance rate limit its effectiveness compared to other potassium-competitive acid blockers .

Biologische Aktivität

Linaprazan, a potassium-competitive acid blocker (P-CAB), is an investigational compound designed to inhibit gastric acid secretion by targeting the H+/K+-ATPase enzyme in gastric parietal cells. It has gained attention for its potential to provide rapid and effective acid suppression compared to traditional proton pump inhibitors (PPIs).

This compound works by competing with potassium ions for binding to the active site of the gastric H+/K+-ATPase, effectively inhibiting its activity. This mechanism allows for acid suppression even in neutral pH environments, which is a significant advantage over conventional PPIs that require acidic conditions for activation.

Key Characteristics:

- Inhibition Constant (Ki) : Approximately 10 nM at pH 7 and 3 nM at pH 6.5, indicating a strong affinity for the enzyme.

- Half-life (T1/2) : The compound exhibits a half-life of about 10 hours, allowing for sustained acid suppression throughout the day .

Erosive Esophagitis Treatment

This compound has shown promising results in treating erosive esophagitis. In clinical trials, it demonstrated comparable efficacy to standard treatments:

| Treatment Regimen | Healing Rate (%) | Notes |

|---|---|---|

| This compound 75 mg | 92.3% | Comparable to esomeprazole 40 mg |

| Esomeprazole 40 mg | 93.2% | Standard treatment baseline |

A double-blind, randomized study indicated that this compound effectively healed erosive esophagitis in moderate to severe cases, with a significant proportion of patients achieving symptom relief within four weeks .

Comparison with Proton Pump Inhibitors

In head-to-head studies, this compound has been shown to provide similar or superior outcomes compared to PPIs:

- Acid Suppression : this compound achieves maximal acid suppression faster (within one day) compared to PPIs, which typically take several days .

- Healing Rates : this compound's healing rates for reflux esophagitis ranged from 88% to 96%, outperforming PPIs in some studies .

Case Studies

Recent case studies have highlighted this compound's effectiveness in patients who did not respond adequately to traditional PPI therapy. For instance, patients with refractory gastroesophageal reflux disease (GERD) showed marked improvement when switched to this compound-based regimens, achieving symptom relief and improved quality of life measures .

Safety and Tolerability

This compound has been well-tolerated in clinical trials, with no significant adverse events reported. The incidence of side effects was comparable to that of PPIs, suggesting a favorable safety profile:

| Adverse Event Type | Incidence (%) | Comparison with PPIs (%) |

|---|---|---|

| Gastrointestinal | 15 | 18 |

| Headache | 10 | 12 |

| Dizziness | 5 | 6 |

The overall tolerability and safety data indicate that this compound could be a viable alternative for patients who experience side effects from PPIs .

Eigenschaften

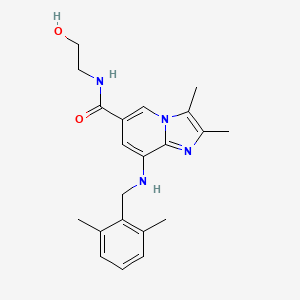

IUPAC Name |

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVIMBCFLRTFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870279 | |

| Record name | 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248919-64-4, 847574-05-4 | |

| Record name | Linaprazan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD0865 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.